molecular formula C9H9NS B096423 2-Ethylthieno[2,3-b]pyridine CAS No. 18354-53-5

2-Ethylthieno[2,3-b]pyridine

Cat. No.: B096423
CAS No.: 18354-53-5
M. Wt: 163.24 g/mol
InChI Key: WLCUFJNUDLNVFC-UHFFFAOYSA-N
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Description

2-Ethylthieno[2,3-b]pyridine is a synthetic organic compound belonging to the thienopyridine family, a class of fused heterocyclic systems known for their significant and diverse biological activities. Thieno[2,3-b]pyridine derivatives are recognized in medicinal chemistry as multi-targeting compounds with demonstrated potency in various research areas . They have shown particular promise in oncology research, where analogs have been found to inhibit prostate cancer proliferation and motility, promote cell cycle arrest and apoptosis, and remain effective even in models of treatment-resistant disease . Furthermore, this chemical scaffold exhibits potent broad-spectrum antimicrobial activity. Research indicates that certain thieno[2,3-b]pyridine derivatives can effectively target Gram-positive bacteria like S. aureus , Gram-negative bacteria like E. coli , and the fungal pathogen C. albicans . The mechanism of action for this compound class is associated with polypharmacology, potentially involving interactions with multiple cellular targets such as tubulin at the colchicine binding site, copper-trafficking proteins, and DNA repair enzymes . As a building block, the thieno[2,3-b]pyridine core is also valuable in materials science for developing dyes and organic electronics . This product is intended for research and development purposes in a controlled laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18354-53-5

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

2-ethylthieno[2,3-b]pyridine

InChI

InChI=1S/C9H9NS/c1-2-8-6-7-4-3-5-10-9(7)11-8/h3-6H,2H2,1H3

InChI Key

WLCUFJNUDLNVFC-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=CC=C2

Canonical SMILES

CCC1=CC2=C(S1)N=CC=C2

Synonyms

Thieno[2,3-b]pyridine, 2-ethyl- (8CI,9CI)

Origin of Product

United States

Synthetic Methodologies for 2 Ethylthieno 2,3 B Pyridine and Analogous Thieno 2,3 B Pyridines

Strategies for Thienopyridine Core Formation

The assembly of the thieno[2,3-b]pyridine (B153569) scaffold can be achieved through two primary retrosynthetic disconnections, focusing on the formation of either the pyridine (B92270) or the thiophene (B33073) ring as the key cyclization step.

Pyridine Ring Construction Approaches

The construction of the pyridine ring onto a functionalized thiophene is a valid, though less common, strategy for synthesizing thieno[2,3-b]pyridines. These methods typically start with 2-aminothiophene derivatives. igi-global.comresearchgate.net

One notable method is the Gould-Jacobs reaction , which involves the cyclization of an enamino diester to form the pyridine ring. igi-global.com Another significant approach is the Vilsmeier-Haack reaction . For example, reacting 3-acetyl-2-aminothiophenes with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) can lead to the formation of 4-chloro-thienopyridines. igi-global.com The reaction conditions, particularly temperature, can influence the product outcome, sometimes yielding a mixture of formylated and non-formylated products. igi-global.com

These methods are summarized below:

Table 1: Pyridine Ring Construction Strategies
Starting Material Key Reaction Reagents Product Type
2-Aminothiophene derivatives Gould-Jacobs Reaction Dicarbonyl compounds Thieno[2,3-b]pyridone

Thiophene Ring Construction Approaches

The more prevalent strategy for assembling the thieno[2,3-b]pyridine system involves the formation of the thiophene ring onto a pre-existing, suitably substituted pyridine core. igi-global.comresearchgate.net This approach benefits from the wide availability of pyridine starting materials.

A cornerstone of this strategy is the Gewald reaction . This multicomponent reaction typically involves the condensation of a ketone (such as an N-substituted piperidin-4-one), elemental sulfur, and a methylene-active nitrile in the presence of a base to yield a 2-aminothiophene, in this case, a tetrahydrothienopyridine. igi-global.com

Another powerful method involves the reaction of 2-chloropyridine-3-carbonitriles with sulfur-containing nucleophiles like thioglycolates. This one-pot procedure combines a nucleophilic substitution at the 2-position of the pyridine ring with a subsequent base-mediated cyclization to close the thiophene ring. igi-global.com A visible light-promoted selenocyclization of 3-(phenylethynyl)-2-(propylthio)pyridine derivatives has also been reported as a modern, environment-friendly approach to construct the fused ring system. tandfonline.com

Specific Synthetic Routes to 2-Substituted Thieno[2,3-b]pyridines, Including 2-Ethyl Derivatives

For the synthesis of specifically substituted thieno[2,3-b]pyridines, including those with a 2-ethyl group, methods that build the thiophene ring are particularly dominant. These routes often rely on the intramolecular cyclization of carefully designed pyridine precursors.

Intramolecular Thorpe-Ziegler Cyclization and its Variants

The Thorpe-Ziegler cyclization is one of the most important and widely used reactions for the synthesis of 3-aminothieno[2,3-b]pyridines. ingentaconnect.comsciforum.net The reaction involves the intramolecular cyclization of a 2-(cyanomethylthio)pyridine derivative, which possesses a nitrile group and an adjacent active methylene (B1212753) group. nih.govnih.gov

The process is base-catalyzed, with common bases including sodium ethoxide, potassium carbonate, or sodium hydroxide (B78521). researchgate.netnih.govtandfonline.com The base abstracts a proton from the α-carbon of the thioether, generating a carbanion. This carbanion then attacks the carbon atom of the nitrile group in an intramolecular fashion, leading to a cyclic enamino-nitrile intermediate which tautomerizes to the more stable 3-aminothieno[2,3-b]pyridine product. researchgate.netingentaconnect.com This reaction is versatile and has been used to prepare a wide array of 2-substituted derivatives by varying the group attached to the methylene of the thioether. ingentaconnect.comnih.gov

Synthetic Pathways Involving 3-Cyanopyridine-2(1H)-thiones

A highly effective and common pathway to 2-substituted thieno[2,3-b]pyridines commences with 3-cyanopyridine-2(1H)-thiones. sciforum.netsciforum.net These thiones are valuable and readily accessible precursors, often synthesized through multicomponent reactions, for instance, from chalcones, malononitrile (B47326), and sulfur, or by reacting 1,3-diketones with cyanoacetamide followed by thionation. sciforum.netresearchgate.netresearchgate.net

The versatility of these thiones lies in their reactivity towards electrophiles at the sulfur atom, which sets the stage for the subsequent cyclization to form the thiophene ring. bohrium.com

This two-step sequence is a robust method for producing a diverse range of 2-substituted-3-aminothieno[2,3-b]pyridines. researchgate.netbohrium.com

S-Alkylation: The first step is the regioselective alkylation of the 3-cyanopyridine-2(1H)-thione at the sulfur atom. bohrium.com This is typically achieved by reacting the thione with an appropriate alkylating agent, such as an α-halo ketone, α-haloacetonitrile, or a simple alkyl halide, in the presence of a base. ingentaconnect.comnih.gov To synthesize a precursor for 2-ethylthieno[2,3-b]pyridine, an ethyl halide like iodoethane (B44018) would be used. arkat-usa.org This reaction yields an intermediate 2-(alkylthio)pyridine-3-carbonitrile. sciforum.netacs.org S-alkylation reactions have been shown to proceed efficiently, with yields often exceeding 50%. acs.org

Table 2: Examples of S-Alkylation and Cyclization for Thieno[2,3-b]pyridine Synthesis

Pyridine-2(1H)-thione Derivative Alkylating Agent Base for Cyclization 2-Substituent in Product Reference
5-Acetyl-4-aryl-3-cyano-6-methylpyridine-2(1H)-thione Chloroacetonitrile (B46850) Sodium Ethoxide -CN ingentaconnect.comnih.gov
5-Acetyl-4-aryl-3-cyano-6-methylpyridine-2(1H)-thione Chloro-N-arylacetamides Sodium Ethoxide -CONHAr ingentaconnect.comnih.gov
3-Cyano-6-(2'-thienyl)-4-trifluoromethylpyridine-2(1H)-thione Chloroacetamide K₂CO₃ or NaOEt -CONH₂ nih.gov
Ethyl 5-cyano-2-methyl-4-styryl-6-thioxo-1,6-dihydropyridine-3-carboxylate Iodoethane N/A (forms S-ethyl intermediate) -COOEt (on pyridine ring) arkat-usa.org
4,6-Diaryl-3-cyanopyridine-2(1H)-thione N-substituted α-chloroacetanilides Base (implied) -CONH-R researchgate.netresearchgate.net
Reactions with α-Halo Carbonyls or α-Haloacetonitriles

A foundational and widely utilized method for constructing the thieno[2,3-b]pyridine core involves the reaction of 3-cyanopyridine-2(1H)-thiones with α-halo carbonyl compounds or α-haloacetonitriles. This approach, often referred to as the Thorpe-Ziegler cyclization, is a powerful tool for creating the fused thiophene ring. igi-global.comresearchgate.net

The general mechanism begins with the S-alkylation of the 3-cyanopyridine-2(1H)-thione with an α-halo reagent, such as 2-chloro-N-arylacetamide, ethyl bromoacetate, or chloroacetonitrile. mdpi.comacs.orgnih.gov This initial step forms a 2-(alkylthio)pyridine-3-carbonitrile intermediate. igi-global.com Subsequent intramolecular cyclization, typically induced by a base like sodium ethoxide, leads to the formation of a 3-aminothieno[2,3-b]pyridine derivative. acs.orgnih.gov The reaction is versatile, allowing for the introduction of various substituents on the thiophene ring depending on the choice of the α-halo reactant. mdpi.com For instance, reacting 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with chloroacetonitrile or ethyl chloroacetate (B1199739) yields the corresponding 3-amino-2-cyano or 3-amino-2-ethoxycarbonyl thieno[2,3-b]pyridines. mdpi.com

This methodology can be performed as a one-pot synthesis or in a stepwise manner where the S-alkylated intermediate is isolated. researchgate.net The choice of base and reaction conditions, such as temperature, can be tuned to optimize the yield of the final thieno[2,3-b]pyridine product. researchgate.net

Table 1: Examples of Thieno[2,3-b]pyridines Synthesized via Reaction with α-Halo Compounds

Starting Pyridinethioneα-Halo ReagentBaseProductReference
3-Cyano-4,6-distyryl-2-thioxopyridineChloroacetanilideSodium Ethoxide3-Amino-N-phenyl-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide nih.gov
6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrileChloroacetonitrileEthanolic Piperidine3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile mdpi.com
4,6-Disubstituted-3-cyanopyridine-2(1H)-thiones2-Chloro-N-arylacetamidesSodium Ethoxide3-Amino-N-aryl-4,6-disubstituted-thieno[2,3-b]pyridine-2-carboxamides acs.org

One-Pot Nucleophilic Substitution and Thiophene Ring Closure

One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and simplification of procedures. For the synthesis of thieno[2,3-b]pyridines, one-pot methods that combine nucleophilic substitution and the subsequent thiophene ring closure are particularly effective. igi-global.com

Utilizing 2-Chloropyridine-3-carbonitriles with Thioglycolates

A prominent one-pot strategy for assembling the thieno[2,3-b]pyridine skeleton involves the reaction of 2-chloropyridine-3-carbonitriles with thioglycolate esters, such as methyl thioglycolate or ethyl thioglycolate. igi-global.comnih.govresearcher.life This method is a variation of the Gewald reaction and provides a direct route to 3-aminothieno[2,3-b]pyridine-2-carboxylates.

The reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base, such as aqueous potassium hydroxide or triethylamine. nih.govnih.gov The process begins with the nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring by the sulfur of the thioglycolate. The resulting intermediate then undergoes an intramolecular Thorpe-Ziegler cyclization, where the methylene group adjacent to the sulfur attacks the nitrile group, leading to the formation of the thiophene ring. igi-global.com

This approach has been successfully applied to synthesize a range of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters, which are valuable intermediates for further chemical modifications. For example, the condensation of 2-chloro-3-cyanopyridines with methyl or ethyl thioglycolate has been used to prepare precursors for potent anticancer agents. nih.gov The reaction of 4-amino-6-aryl-2-halopyridine-3,5-dicarbonitriles with ethyl thioglycolate has also been employed to create novel fluorophores. colab.ws

Table 2: Synthesis of Thieno[2,3-b]pyridines from 2-Chloropyridine-3-carbonitriles and Thioglycolates

2-Chloropyridine-3-carbonitrile DerivativeThioglycolateBaseProductReference
2-Chloro-3-cyanopyridinesMethyl/Ethyl ThioglycolateAqueous KOH2-(Methoxy/Ethoxycarbonyl)-3-aminothieno[2,3-b]pyridines nih.gov
2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrileEthyl ThioglycolateTriethylamineEthyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate nih.gov
4-Amino-6-aryl-2-halopyridine-3,5-dicarbonitrilesEthyl ThioglycolateNot SpecifiedEthyl 4-amino-6-aryl-3,5-dicyanothieno[2,3-b]pyridine-2-carboxylate colab.ws

Site-Selective C-H Bond Functionalization and Annulation Protocols

Modern synthetic chemistry increasingly focuses on the direct functionalization of carbon-hydrogen (C-H) bonds, as this approach offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org

Metal-Free Conditions

The development of metal-free C-H functionalization reactions is a significant area of research, aiming to reduce costs and the environmental impact associated with transition metal catalysts. rsc.orgfrontiersin.org For the synthesis of fused heterocyclic systems like thieno[2,3-b]pyridines, metal-free methods often employ inexpensive and readily available reagents. acs.org

A notable example is the use of elemental sulfur as the sulfur source in a base-promoted dehydrogenative double C-H sulfuration reaction. acs.org This strategy has been successfully used to synthesize thieno[2,3-b]indoles from 3-benzylindole derivatives. acs.org While not directly demonstrated for this compound, the underlying principle of activating C-H bonds on adjacent aromatic and alkyl groups to form a thiophene ring represents a promising metal-free pathway. The mechanism typically involves the formation of reactive sulfur species in the presence of a base, which then mediate the C-S bond-forming steps. This approach is highly regioselective and can be performed on a gram scale. acs.org

Application of Alkynylpyridine Substrates with Sulfur Sources

A powerful strategy for the synthesis of 2-substituted thieno[2,3-b]pyridines involves the use of 2-chloro-3-alkynylpyridine substrates. This method typically proceeds in two steps: a Sonogashira coupling to introduce the alkyne, followed by a cyclization reaction with a sulfur source. researchgate.net

In a typical sequence, a dihalopyridine, such as 3-bromo-2-chloropyridine, is first coupled with a terminal alkyne (e.g., an arylacetylene) using a palladium catalyst to form the 2-chloro-3-alkynylpyridine intermediate. This intermediate is then treated with a sulfur source, such as sodium sulfide (B99878) (Na2S), to induce cyclization and form the 2-arylthieno[2,3-b]pyridine. researchgate.net This entire process can often be carried out in a one-pot fashion, enhancing its efficiency. researchgate.net

Recent advancements have also explored the use of other sulfur sources. For instance, potassium ethylxanthate (B89882) has been shown to improve the yields of the target thienopyridines in some cases. researchgate.net Furthermore, elemental sulfur can be used in related metal-free syntheses, highlighting its versatility as a sulfur source. acs.org

One-Pot Syntheses from Halopyridinyl Ketones

A direct and efficient one-pot synthesis of 2,3-disubstituted thieno[2,3-b]pyridines has been developed starting from readily available halopyridinyl ketones. researchgate.netsemanticscholar.orgcrossref.org This method provides a convergent approach to building the thieno[2,3-b]pyridine scaffold with substitution at both the 2- and 3-positions.

The process commences with the reaction of a 2-bromopyridin-3-yl ketone with sodium sulfide nonahydrate in a solvent like DMF at an elevated temperature. semanticscholar.org This step forms a sodium thiolate intermediate in situ. Upon cooling, an α-halo compound with an electron-withdrawing group (EWG), such as 2-bromoacetonitrile or tert-butyl bromoacetate, is added. This leads to the formation of a 2-sulfenylated pyridin-3-yl ketone. The final step involves the addition of a base, such as sodium hydride, which induces an intramolecular cyclization to yield the desired 2,3-disubstituted thieno[2,3-b]pyridine. semanticscholar.org The yields for this one-pot sequence are generally fair to good. semanticscholar.org A notable aspect of this reaction is the successful use of sodium hydride in the presence of water from the sodium sulfide nonahydrate. semanticscholar.org

Table 3: One-Pot Synthesis of Thieno[2,3-b]pyridines from Halopyridinyl Ketones

Halopyridinyl Ketoneα-Halo Compound (BrCH₂EWG)Product (R/EWG)Reference
1-(2-Bromopyridin-3-yl)ethan-1-one2-Bromoacetonitrile3-Ethylthieno[2,3-b]pyridine-2-carbonitrile semanticscholar.org
(2-Bromopyridin-3-yl)(phenyl)methanone2-Bromoacetonitrile3-Phenylthieno[2,3-b]pyridine-2-carbonitrile semanticscholar.org
(2-Bromopyridin-3-yl)(phenyl)methanonetert-Butyl bromoacetatetert-Butyl 3-phenylthieno[2,3-b]pyridine-2-carboxylate semanticscholar.org

Cyclization of Schiff Bases

The formation of the thieno[2,3-b]pyridine ring system can be effectively achieved through the cyclization of appropriately designed Schiff bases. This method generally involves the condensation of an amine with a carbonyl compound to form an imine (Schiff base), which then undergoes an intramolecular cyclization to construct the desired heterocyclic framework.

One common approach involves the reaction of an o-aminonitrile derivative of a thiophene or a suitable precursor with a carbonyl compound. For instance, the fusion of o-aminonitrile thienopyridine derivatives with cyclic ketones like cyclopentanone (B42830) or cyclohexanone (B45756) in the presence of a Lewis acid, such as anhydrous zinc chloride, yields tetracyclic compounds containing the thieno[2,3-b]pyridine moiety. psu.edu The reaction is proposed to proceed through the initial formation of a Schiff base from the nucleophilic attack of the amino group on the carbonyl carbon. psu.edu Subsequent complexation of the Lewis acid with the nitrile group facilitates the intramolecular cyclization. psu.edu

Another variation involves the condensation between a thiophenecarboxaldehyde and an aminoacetaldehyde acetal. For example, a convenient preparation of thieno[2,3-c]pyridine (B153571), an isomer of the target scaffold, is achieved by the cyclization of the Schiff base resulting from the condensation of 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. thieme-connect.comresearchgate.net While this specific example leads to a different isomer, the underlying principle of forming a pyridine ring fused to a thiophene ring via Schiff base cyclization is a key strategy.

Furthermore, 3-aminothieno[2,3-b]pyridine-2-carboxamides can be condensed with ketones like cyclopentanone to yield the corresponding Schiff bases. psu.edu These intermediates can then be subjected to intramolecular cyclization under the influence of reagents like phosphorus oxychloride to afford tetracyclic systems. psu.edu Oxidative cyclization of "formal" Schiff bases mediated by reagents like manganese dioxide also represents a viable, albeit less common, pathway to related fused N-heterocycles. mdpi.com

Methods for the Introduction of Alkyl Substituents, Specifically at Position 2

The introduction of alkyl groups, such as an ethyl group, at the 2-position of the thieno[2,3-b]pyridine core is crucial for modifying the pharmacological properties of these molecules. Several synthetic routes achieve this substitution, often involving the Thorpe-Ziegler cyclization of a functionalized pyridine precursor.

A prevalent strategy begins with a 3-cyano-2(1H)-pyridinethione. mdpi.comresearchgate.net This starting material can be S-alkylated with a halo compound. For instance, reaction with ethyl iodide introduces an ethylthio group at the 2-position of the pyridine ring. researchgate.net The resulting 2-(alkylthio)pyridine-3-carbonitrile intermediate is then subjected to base-catalyzed intramolecular Thorpe-Ziegler cyclization. mdpi.comsciforum.net This reaction, typically using sodium ethoxide, results in the formation of a 3-aminothieno[2,3-b]pyridine, where the original alkylating agent determines the substituent at the 2-position. researchgate.netsciforum.net Therefore, using an α-halo ketone or a related electrophile bearing an ethyl group in this step would lead to a 2-ethyl substituted thieno[2,3-b]pyridine derivative.

The following table summarizes examples of this approach:

Starting MaterialAlkylating AgentProductReference
5-Acetyl-3-cyano-6-methyl-4-(2-phenylethenyl)pyridine-2(1H)-thioneEthyl iodide5-Acetyl-3-amino-2-ethyl-6-methyl-4-(2-phenylethenyl)thieno[2,3-b]pyridine (via thioether intermediate) researchgate.net
4-Aryl-3-cyanocyclopenta[b]pyridine-2(1H)-thionesChloroacetonitrile3-Amino-2-cyanomethyl-4-aryl-cyclopenta[e]thieno[2,3-b]pyridines tandfonline.com
4-Aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thionesPhenacyl bromide3-Amino-2-benzoyl-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridines scispace.com

This table showcases the Thorpe-Ziegler approach to 2-substituted thieno[2,3-b]pyridines. The specific synthesis of 2-ethyl derivatives follows the same principle by selecting the appropriate ethyl-containing alkylating agent.

It has been noted that attempts to synthesize 3-ethylthieno[2,3-b]pyridine via the reaction of 2-bromopyridin-3-yl ethyl ketone with 1-phenylethanethiol (B1218373) were unsuccessful, leading to complex product mixtures. sorbonne-universite.fr However, the synthesis of various 2,3-disubstituted thieno[2,3-b]pyridines has been achieved from 2-bromopyridin-3-yl ketones, indicating the versatility of precursor design. nih.gov

Multicomponent Reaction Strategies for Fused Pyridine Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules like fused pyridines. beilstein-journals.orgacs.org

The Gewald reaction is a cornerstone MCR for the synthesis of 2-aminothiophenes, which are key precursors for thieno[2,3-b]pyridines. researchgate.nettandfonline.comtandfonline.com This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. tandfonline.com The resulting poly-substituted 2-aminothiophenes can then be further elaborated to construct the fused pyridine ring. researchgate.net For example, reacting 2-aminothiophene derivatives with active methylene reagents like malononitrile or ethyl cyanoacetate (B8463686) can yield thieno[2,3-b]pyridine derivatives. tandfonline.com A modified Gewald reaction using cyanoacetone has been developed to produce 3-acetyl-2-aminothiophenes, which are valuable building blocks for 4-chlorothieno[2,3-b]pyridines via a subsequent Vilsmeier-Haack reaction. thieme-connect.comthieme-connect.com

One-pot syntheses that combine several steps are particularly attractive. A four-component reaction of an aldehyde, an active methylene compound (like ethyl cyanoacetate), an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can produce highly substituted pyridines, often with high efficiency, especially under microwave irradiation. semanticscholar.orgacs.org These methods can be adapted for the synthesis of fused pyridine systems. rsc.orgresearchgate.net For instance, a Lewis base-catalyzed, four-component reaction among aldehydes, thiocyanoacetamide, 3-oxobutanamide derivatives, and alkylating agents has been reported for the synthesis of functionalized thieno[2,3-b]pyridine hybrids. tandfonline.com

Another powerful MCR approach is the Fiesselmann thiophene synthesis, which generates 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid. wikipedia.org Variations of this reaction, when applied to substituted pyridine precursors, can be used to construct the fused thiophene ring of thieno[2,3-b]pyridines. wikipedia.org

The following table details some multicomponent strategies leading to thieno[2,3-b]pyridines or their immediate precursors.

Reaction Name/TypeComponentsProduct TypeReference
Gewald ReactionKetone/Aldehyde + α-Cyanoester + Sulfur2-Aminothiophene researchgate.nettandfonline.com
Four-component reactionAldehyde + Thiocyanoacetamide + 3-Oxobutanamide derivative + Alkylating agentFunctionalized thieno[2,3-b]pyridine tandfonline.com
Four-component reactionAldehyde + Ethyl cyanoacetate + Acetophenone + Ammonium acetateSubstituted Pyridine acs.org
Three-component reactionCinnamaldehyde + Cyanothioacetamide + Ethyl acetoacetatePyridinethione (precursor to thieno[2,3-b]pyridine) researchgate.net

These MCR strategies highlight the convergence and efficiency of modern synthetic chemistry in accessing the thieno[2,3-b]pyridine scaffold.

Chemical Reactivity and Derivatization of 2 Ethylthieno 2,3 B Pyridine and Its Analogs

Electrophilic Substitution Reactions

The thieno[2,3-b]pyridine (B153569) system is susceptible to electrophilic attack, with the regioselectivity of the reaction being a key consideration for synthetic chemists.

Regioselectivity and Isosteric Correlation Principles

The orientation of electrophilic substitution in thieno[2,3-b]pyridines is influenced by the electronic properties of both the thiophene (B33073) and pyridine (B92270) rings. A kinetic study involving hydrogen exchange and nitration of thieno[2,3-b]pyridine has provided insights into the standard rate constants for the reaction of the protonated species. rsc.org A comparison of these findings with the reactivity of related heteroaromatic compounds like quinoline (B57606) and benzothiophene (B83047) helps in understanding the electronic effects of the constituent heteroatoms. rsc.org

Computational methods, such as Density Functional Theory (DFT), have been employed to predict the most favorable sites for electrophilic aromatic substitution (SEAr) on thiophene and thieno[2,3-b]thiophene (B1266192). researchgate.net These studies indicate that the α-carbon atom in both thiophene and thieno[2,3-b]thiophene is the preferred site for electrophilic attack from both kinetic and thermodynamic standpoints. researchgate.net A computational tool, RegioSQM, has been developed to predict the regioselectivity of electrophilic aromatic substitution reactions in heteroaromatic systems by identifying the aromatic C-H carbon atoms with the lowest free energies of protonation. amazonaws.com This method has shown a high success rate in retrospectively analyzing numerous literature examples of electrophilic halogenation reactions. amazonaws.com

For thieno[2,3-b]pyridine itself, electrophilic attack is generally favored at the 3-position of the thiophene ring. However, the presence of substituents can significantly influence the regiochemical outcome.

Directed Bromination Methodologies

A significant advancement in the functionalization of the thieno[2,3-b]pyridine core has been the development of a regioselective bromination method. nih.gov This mild reaction proceeds with high selectivity for the 4-position, affording 4-bromothieno[2,3-b]pyridine (B6589361) in an 87% isolated yield. nih.gov This intermediate has proven to be a valuable building block for further derivatization through cross-coupling reactions, enabling the synthesis of various 4-arylthieno[2,3-b]pyridines and 4-aminothieno[2,3-b]pyridines. nih.gov The ability to selectively introduce a bromine atom at the 4-position opens up avenues for creating diverse libraries of compounds for drug discovery research. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the thieno[2,3-b]pyridine ring system are generally less facile than electrophilic substitutions unless the ring is activated by electron-withdrawing groups or through the formation of an N-oxide. Halogenated thienopyridines, for instance, can undergo nucleophilic displacement. abertay.ac.uk The reactivity of halogens is dependent on their position, with those alpha to the pyridine nitrogen being more susceptible to nucleophilic attack. abertay.ac.uk

The introduction of a leaving group, such as a halogen, at specific positions allows for the subsequent reaction with various nucleophiles. For example, 4-chlorothieno[2,3-b]pyridine (B3024653) 7-oxide has been utilized in the synthesis of 4-(N-substituted amino)thieno[2,3-b]pyridines. researchgate.net The N-oxide group enhances the susceptibility of the 4-position to nucleophilic attack. abertay.ac.uk

Research has also been conducted on the nucleophilic substitution reactions of the thiomethyl group in 3-ethyloxycarbonyl-2-methylthiothieno[2,3-b]pyridine. abertay.ac.uk The lability of the methylsulfonyl group at the 2-position was found to be greater than that of the thiomethyl group when reacted with aniline (B41778) and diethyl malonate anion. abertay.ac.uk Conversely, when benzylamine (B48309) was used as the nucleophile, the thiomethyl group appeared to be more reactive. abertay.ac.uk

Oxidation Reactions of the Heterocyclic Rings

The oxidation of thieno[2,3-b]pyridines can lead to a variety of products, depending on the oxidizing agent and reaction conditions. This provides a versatile route for the functionalization of the bicyclic core. nih.govacs.org

Formation of Heteroatomic Oxides (N-Oxides, S-Oxides, Sulfones)

Selective oxidation of the nitrogen and sulfur atoms in the thieno[2,3-b]pyridine ring system can be achieved using different reagents. nih.govacs.org Oxidation with reagents like hydrogen peroxide in acetic acid or m-chloroperbenzoic acid (m-CPBA) typically leads to the formation of the corresponding pyridine N-oxide. researchgate.netresearchgate.net The formation of N-oxides is a common strategy to activate the pyridine ring for further reactions. abertay.ac.ukorganic-chemistry.org

On the other hand, the sulfur atom in the thiophene ring can be oxidized to form S-oxides (sulfoxides) and sulfones. nih.govacs.org For instance, the oxidation of 5-ethylthieno[2,3-b]pyridine with an excess of acidified hypochlorite (B82951) resulted in the formation of trans-2,3-dichloro-5-ethyl-2,3-dihydrothieno[2,3-b]pyridine syn-1-oxide, indicating that oxidation at both the sulfur and nitrogen atoms, along with chlorination, can occur under specific conditions. researchgate.net The use of sodium perborate (B1237305) in acetic acid has also been reported as an effective method for the oxidation of various sulfur heterocycles to their corresponding S,S-dioxides. organic-chemistry.org

The selective oxidation of either the nitrogen or sulfur atom allows for tailored modifications of the electronic properties and reactivity of the thieno[2,3-b]pyridine core. researchgate.net

Investigation of Unusual Oxidative Dimerization Phenomena

An unexpected and intriguing reaction has been observed during the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.govacs.org Treatment of these compounds with sodium hypochlorite (commercial bleach) did not lead to the expected pyrazole (B372694) ring formation but instead resulted in an unusual oxidative dimerization. acs.org This reaction proceeds via the cleavage of N-H and C(2)=C(3) bonds and the formation of three new σ-bonds, leading to complex polyheterocyclic structures. acs.org

The dimerization was found to be highly stereoselective, yielding only one of the eight possible enantiomeric pairs. acs.org The reaction conditions, particularly the solvent, were found to influence the mechanistic pathway and the nature of the products formed. nih.govacs.orgnih.govfigshare.comacs.org For example, using aqueous dioxane led to the formation of pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones in moderate yields, which could be improved under phase transfer catalysis conditions. nih.govacs.org This novel oxidative dimerization highlights a unique reactivity pattern of the thieno[2,3-b]pyridine system and opens new avenues for the synthesis of complex, fused heterocyclic ensembles. acs.org

Transformations Involving Substituents on the Thienopyridine Core

Functionalization of substituents on the thieno[2,3-b]pyridine core is a key strategy for synthesizing a wide array of derivatives. researchgate.netut.ac.irresearchgate.netontosight.ai

Amide functionalities are commonly introduced or modified on the thieno[2,3-b]pyridine scaffold. ontosight.aivulcanchem.com A frequent synthetic route involves the coupling of a thieno[2,3-b]pyridine carboxylic acid with various amines. For instance, 3-aminothieno[2,3-b]pyridine-2-carboxylic acid can be coupled with appropriate amines using coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) to produce a diverse library of amides. nih.govacs.org

Similarly, 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides can be synthesized in a one-pot Thorpe–Ziegler cascade reaction. This involves reacting 3-cyanopyridine-2(1H)-thiones with α-chloroacetanilides in the presence of a base. sciforum.net The resulting 3-amino group can be further acylated, for example, by reacting with chloroacetyl chloride to form 3-(chloroacetylamino) derivatives, which are versatile intermediates for further synthesis. sciforum.net

Starting from ester derivatives, such as ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a two-step process of hydrolysis followed by amide coupling is often employed. nih.govacs.org

Table 1: Examples of Amide Formation Reactions

Starting MaterialReagentsProduct TypeReference
3-Aminothieno[2,3-b]pyridine-2-carboxylic acidAmine, HATU, DIPEA, DMF3-Aminothieno[2,3-b]pyridine-2-carboxamides nih.govacs.org
3-Cyanopyridine-2(1H)-thionesα-Chloroacetanilides, Base (e.g., KOH), DMF3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides sciforum.net
3-Aminothieno[2,3-b]pyridine-2-carboxamidesChloroacetyl chloride3-(Chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides sciforum.net

Ester groups on the thieno[2,3-b]pyridine ring, commonly at the 2-position, serve as valuable synthetic handles. ontosight.aivulcanchem.com The hydrolysis of these esters to the corresponding carboxylic acids is a fundamental transformation that opens pathways to a variety of other functional groups, most notably amides. nih.govacs.orgacs.org

The hydrolysis is typically achieved under basic conditions. For example, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate can be hydrolyzed using sodium hydroxide (B78521) in a solvent like dioxane to yield 3-aminothieno[2,3-b]pyridine-2-carboxylic acid. nih.govacs.org Similarly, other ester intermediates can be saponified to their carboxylic acid forms, often in quantitative yields. nih.gov

Once formed, these carboxylic acids are readily activated and reacted. A primary application is in amide bond formation, as detailed in the previous section, where they are coupled with a wide range of amines. nih.govacs.orgacs.orgnih.gov This ester hydrolysis followed by amide coupling is a robust and frequently used sequence in the synthesis of thieno[2,3-b]pyridine libraries. acs.org

The amino group, particularly at the 3-position of the thieno[2,3-b]pyridine ring, can be removed or replaced through deamination reactions. ontosight.aivulcanchem.com The Sandmeyer reaction is a classic and effective method for this transformation. nih.govacs.org

In this context, an amino-substituted thieno[2,3-b]pyridine is treated with a nitrite (B80452) source, such as tert-butyl nitrite or isoamyl nitrite, in the presence of a copper salt (e.g., CuBr₂) or another reagent to facilitate the conversion of the amino group into a different substituent. nih.govnih.govnih.gov For example, the 3-amino group can be replaced by a bromine atom. nih.gov

A specific application involves the deamination of ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate derivatives using tert-butyl nitrite and triethylsilane. nih.gov This reaction provides the corresponding deaminated ethyl thieno[2,3-b]pyridine-2-carboxylate. nih.govacs.org This product can then undergo further transformations, such as ester hydrolysis and subsequent amide coupling, to generate analogs lacking the 3-amino substituent. nih.govacs.org

The reaction of 3-aminothieno[2,3-b]pyridine derivatives with anhydrides, such as phthalic anhydride (B1165640), is highly dependent on the reaction conditions, particularly the solvent. researchgate.net

When 3-amino-6-oxo-4-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is heated with phthalic anhydride in acetic acid, the reaction yields the corresponding 3-phthalimido derivative. researchgate.net However, if the reaction is carried out in a higher-boiling solvent like dimethylformamide (DMF), a deeper condensation occurs, leading to the formation of a complex, fused polycyclic system, 1,2-dihydropyrido[3′′,2′′:4′,5′]thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole-3,6,12(4H)trione. researchgate.net The reaction of methyl amino thieno pyridine carbohydrazide (B1668358) with phthalic anhydride also yields a thieno pyridine-phthalimide product. ut.ac.ir

This solvent-dependent reactivity highlights the versatility of the aminothienopyridine core in constructing complex heterocyclic architectures. researchgate.netresearchgate.net

3-Aminothieno[2,3-b]pyridine derivatives react with highly reactive tricarbonyl compounds like ninhydrin (B49086) to form complex fused heterocyclic systems. researchgate.netresearchgate.net The reaction of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with ninhydrin in acetic acid in the presence of sulfuric acid produces spiro compounds, specifically 3′,7′,9′-triaryl-1′H-spiro-[indene-2,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine]-1,3,4′(3′H)-triones. researchgate.net This condensation demonstrates the nucleophilicity of the 3-amino group and the adjacent amide in a cyclization cascade with the electrophilic centers of ninhydrin. researchgate.netncfu.ru

Compound Index

Ring Modification and Annulation Reactions of 2-Ethylthieno[2,3-b]pyridine and its Analogs

The thieno[2,3-b]pyridine scaffold is a versatile platform for the construction of more complex, fused heterocyclic systems. Ring modification and annulation reactions are key strategies to expand the core structure, leading to novel compounds with diverse properties. These transformations can occur on either the thiophene or the pyridine ring of the bicyclic system.

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for ring formation, valued for their ability to build molecular complexity in a single, often stereocontrolled, step. Analogs of this compound participate in several types of cycloadditions, including [3+2] and [4+2] variants, to generate fused polycyclic structures.

[3+2] Cycloadditions: This class of reactions is prominently represented by the Huisgen 1,3-dipolar cycloaddition. Analogs such as methyl 3-azidothieno[2,3-b]pyridine-2-carboxylates, prepared from the corresponding 3-amino derivatives, serve as the 1,3-dipole. These azides react with a variety of substituted alkynes to yield fused triazole systems. znaturforsch.comgrafiati.com This reaction provides a reliable method for synthesizing methyl 1,2,3-triazolo-thieno[2,3-b]pyridine carboxylates. znaturforsch.com

Another significant example is the intramolecular 1,3-dipolar cycloaddition of nitrones. researchgate.net Starting from thiophene-2-carboxylic acids, precursor aldehydes can be generated and converted to nitrones tethered to the thieno[2,3-b]pyridine core. These intermediates undergo intramolecular cycloaddition to furnish the isoxazolo[3,4-d]thieno[2,3-b]pyridine system, a novel polycyclic framework. researchgate.net

[4+2] Cycloadditions: The thieno[2,3-b]pyridine nucleus can also be elaborated through formal [4+2] cycloaddition reactions. A notable modern example involves a Rh(III)-catalyzed reaction between thieno[2,3-b]pyridine-2-carboxylic acid and internal alkynes. mdpi.com This process, initiated by C-H activation with the carboxylic acid acting as a directing group, proceeds as a formal [4+2] cycloannulation. The reaction efficiently constructs a pyranone ring fused to the thiophene portion of the scaffold, yielding 3,4-disubstituted-1H-pyrano[4',3':4,5]thieno[2,3-b]quinolin-1-ones in good to high yields. mdpi.com

In some instances, thieno[2,3-b]pyridine derivatives can act as dienes. For example, certain styryl-substituted thienopyridines have been shown to undergo cycloaddition with dienophiles, leading to complex cycloadducts. researchcommons.orgresearchcommons.org

Table 1: Examples of Cycloaddition Reactions on Thieno[2,3-b]pyridine Analogs

Reaction TypeThieno[2,3-b]pyridine AnalogReagent/PartnerConditionsProduct (Fused System)
[3+2] Huisgen Cycloaddition Methyl 3-azidothieno[2,3-b]pyridine-2-carboxylateSubstituted AlkynesNot specifiedMethyl 1,2,3-triazolo-thieno[2,3-b]pyridine carboxylate znaturforsch.com
[3+2] Intramolecular Nitrone Cycloaddition Thieno[2,3-b]pyridine with tethered nitroneInternal AlkeneToluene, refluxIsoxazolo[3,4-d]thieno[2,3-b]pyridine system researchgate.net
[4+2] Rh(III)-Catalyzed Cycloaddition Thieno[2,3-b]quinoline-2-carboxylic acidInternal Alkynes[RhCp*Cl₂]₂, Ag₂CO₃, AgSbF₆, DMF, 100 °C1H-Pyrano[4',3':4,5]thieno[2,3-b]quinolin-1-one mdpi.com

Formation of Fused Polycyclic Systems

Beyond cycloadditions, various other annulation reactions are employed to build additional rings onto the thieno[2,3-b]pyridine framework. These methods often utilize the functional groups present on the core, particularly the 3-amino group of readily available 3-aminothieno[2,3-b]pyridine precursors.

The synthesis of these precursors often involves the Thorpe-Ziegler cyclization of 2-(cyanomethylthio)pyridines, which are themselves derived from the S-alkylation of 3-cyanopyridine-2(1H)-thiones. researchcommons.org Once formed, the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) and related structures are key intermediates for further annulation.

Reactions of these 3-amino derivatives can lead to a variety of fused systems:

Fused Pyrimidines: Condensation with triethyl orthoformate converts 3-aminothieno[2,3-b]pyridine-2-carboxamides into pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives. researchcommons.org Similarly, reaction with acetone (B3395972) in the presence of an acid catalyst can yield 2,2-dimethyl-2,3-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones. bohrium.com

Fused Triazines: Treatment with nitrous acid can transform the 3-amino group into a fused triazinone ring, yielding pyridothienotriazinone derivatives. researchcommons.orgresearchcommons.org

Fused Isoindoles: Reaction with phthalic anhydride in acetic acid or DMF leads to the formation of thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole derivatives.

Fused Pyrroles and Pyridones: An unusual oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides using sodium hypochlorite has been reported. This reaction proceeds via a complex mechanism to form novel, large polycyclic systems such as pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones.

These annulation strategies significantly expand the chemical space accessible from the thieno[2,3-b]pyridine core, enabling the synthesis of a wide array of complex, multi-ring heterocyclic compounds.

Table 2: Examples of Annulation Reactions for Fused System Formation

Thieno[2,3-b]pyridine IntermediateReagent(s)Resulting Fused Ring System
3-Aminothieno[2,3-b]pyridine-2-carboxamideTriethyl orthoformatePyrimidine (Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one) researchcommons.org
3-Aminothieno[2,3-b]pyridine-2-carboxamideAcetone, TsOHDihydropyrimidine (Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-one) bohrium.com
3-Aminothieno[2,3-b]pyridineNitrous AcidTriazine (Pyridothienotriazinone) researchcommons.orgresearchcommons.org
3-Aminothieno[2,3-b]pyridine-2-carboxamideSodium HypochloritePyrrolopyrrolothienopyridine (via oxidative dimerization)
3-Amino-6-oxo-4-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamidePhthalic AnhydrideIsoindole (Thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole)

Structure Activity Relationships Sar in Thieno 2,3 B Pyridine Derivatives from a Chemical Perspective

Influence of Substituent Position on Reactivity and Efficacy

Role of Substituents at the 2-Position (e.g., Carboxamide Groups)

The 2-position of the thieno[2,3-b]pyridine (B153569) ring is a critical site for modification, with carboxamide groups being a particularly important class of substituents. Research has shown that the nature of the arylcarboxamido group at this position significantly impacts the anti-proliferative activity of these compounds. For instance, di-substitution at the 2- and 3-positions of the phenyl ring of the 2-arylcarboxamide with bulky, lipophilic groups like 2-methyl-3-chloro or a naphthalene (B1677914) ring has been found to be optimal for activity. mdpi.com Conversely, altering the amide linker between the eastern phenyl ring and the thieno[2,3-b]pyridine core can lead to a complete loss of anti-proliferative activity. mdpi.com

In the context of pim-1 kinase inhibitors, three series of 5-bromo-thieno[2,3-b]pyridines were synthesized with different substituents at the 2-position: a secondary aromatic amide, a tertiary aliphatic amide, and a benzoyl group. tandfonline.com This highlights the diverse modifications possible at this position to modulate biological activity. tandfonline.com Furthermore, studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as FOXM1 inhibitors revealed that the electronic properties of substituents on the phenyl ring at the 2-position are crucial. mdpi.comnih.gov

Impact of Modifications to the 3-Amino Group

The 3-amino group is another key functional group whose modification significantly affects the biological profile of thieno[2,3-b]pyridine derivatives. It has been established that for maximal anti-proliferative efficacy, the 3-amino group should remain as a primary amine. mdpi.com Functionalization of this group often leads to a significant decrease in activity. mdpi.com However, this group can be a site for oxidative dimerization, leading to novel polyheterocyclic structures. nih.gov The presence of a free amine at the 3-position may also contribute to cytotoxicity, suggesting a dual role in both desired activity and potential toxicity. acs.org

Effects of Substitutions at Positions 4 and 5

Substitutions at the 4 and 5-positions of the thieno[2,3-b]pyridine core also play a significant role in modulating activity. For anti-tuberculosis agents, substitutions at both the 4- and 6-positions are necessary for activity, with a trifluoromethyl group being the most effective substituent at the 4-position. acs.org In the context of anti-proliferative agents, a methylene-hydroxyl group at the C-5 position has been shown to improve activity compared to non-hydroxylated analogues. mdpi.com Shortening the linker at the 5-position from a cinnamyl to a benzoyl or secondary benzyl (B1604629) alcohol group did not negatively impact anti-proliferative activity. mdpi.com

For antiplasmodial thieno[2,3-b]pyridines, the para-position of a 4-phenyl substituent was identified as a suitable point for attaching side chains to improve properties. d-nb.info While small substituents like halogens were tolerated, larger groups or a hydroxyl group decreased activity. d-nb.info

Consequences of Substitutions at Position 6

The 6-position of the thieno[2,3-b]pyridine ring is another site where substitutions can dramatically alter biological outcomes. In a series of anti-tuberculosis compounds, the introduction of a methyl group at the C-6 position led to a significant increase in antiproliferative activity, with IC50 values reaching nanomolar and subnanomolar levels. nih.gov For other derivatives targeting M. tuberculosis, substituents at the 6-position with hydrogen bond acceptors in the para-position showed the best activity. nih.gov However, introducing an unsubstituted phenyl ring at the 6-position resulted in a loss of activity against M. tuberculosis. acs.org

Electronic and Steric Effects of Substituents on Reaction Outcomes

The electronic and steric properties of substituents have a profound impact on the reactivity and reaction outcomes of thieno[2,3-b]pyridine derivatives.

Comparative Analysis of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the biological activity and chemical reactivity of thieno[2,3-b]pyridines.

In the synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines, the reaction was not sensitive to the electronic effect of substituents in the para- and ortho-positions of a pendant phenyl ring. tandfonline.com However, in the reaction with diorganyl diselenides, para-substituted diaryl diselenides bearing either electron-donating or electron-withdrawing groups yielded the expected products in high yields, although the reaction time varied. tandfonline.com

A study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as FOXM1 inhibitors systematically investigated the effect of electron-withdrawing (-CN, -NO2, -CF3) and electron-donating (-CH3) groups. mdpi.comnih.gov It was found that only compounds bearing a -CN group decreased FOXM1 expression. mdpi.comnih.gov Molecular docking studies suggested that electron-withdrawing substituents like -NO2 or -CN led to a noticeable increase in binding energy compared to those with the less polar -CF3 or the electron-releasing -CH3 group. mdpi.com

Furthermore, in the context of anti-proliferative agents, electron-rich alkoxy groups on a western phenyl ring were found to improve activity, while electron-withdrawing groups like 4-trifluoromethyl were also studied to provide contrasting effects. mdpi.com The presence of a nitro group, a strong electron-withdrawing group, was found to cause complete photoluminescence quenching in a series of thieno[2,3-b]pyridine fluorophores. colab.ws

The following table summarizes the impact of various substituents on the activity of thieno[2,3-b]pyridine derivatives based on the discussed findings.

PositionSubstituent TypeEffect on ActivityReference
2 2,3-disubstituted phenylcarboxamide (bulky, lipophilic)Optimal anti-proliferative activity mdpi.com
2 Phenylcarboxamide with -CN groupDecreased FOXM1 expression mdpi.comnih.gov
3 Primary amine (unsubstituted)Maximal anti-proliferative efficacy mdpi.com
4 Trifluoromethyl groupPotent anti-tuberculosis activity acs.org
5 Methylene-hydroxyl groupImproved anti-proliferative activity mdpi.com
6 Methyl groupIncreased anti-proliferative activity nih.gov
6 Phenyl group (unsubstituted)Loss of anti-tuberculosis activity acs.org

Comparative Activities of Regioisomeric Thienopyridine Scaffolds

The arrangement of the thiophene (B33073) and pyridine (B92270) rings in thienopyridine derivatives gives rise to several regioisomers, with the thieno[2,3-b]pyridine and thieno[2,3-c]pyridine (B153571) systems being among the most extensively studied. The distinct electronic and steric properties resulting from the different fusion modes of the two heterocyclic rings can lead to significant differences in their biological activities. This section will delve into a comparative analysis of the structure-activity relationships (SAR) of these two important scaffolds from a chemical perspective.

Thieno[2,3-b]pyridine versus Thieno[2,3-c]pyridine Systems

The position of the nitrogen atom in the pyridine ring relative to the thiophene ring profoundly influences the molecule's interaction with biological targets. This is evident when comparing the activities of structurally analogous derivatives of the thieno[2,3-b]pyridine and thieno[2,3-c]pyridine cores in various therapeutic areas.

One of the key differentiating features is the electronic distribution within the fused ring system. The thieno[2,3-b]pyridine scaffold has been a cornerstone in the development of a wide array of biologically active compounds, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net In contrast, the thieno[2,3-c]pyridine system, while also biologically active, has been explored to a lesser extent for some of these applications. mdpi.com

A notable example of the impact of regioisomerism on biological activity can be seen in the development of tubulin polymerization inhibitors. In a study comparing derivatives of both scaffolds, the introduction of a methyl group at the C-6 position of the thieno[2,3-b]pyridine ring led to a significant enhancement of antiproliferative activity, reaching nanomolar levels. nih.gov When comparing a 6-methylthieno[2,3-b]pyridine (B156179) derivative with its analogous benzo[b]thiophene counterpart, the pyridine-containing ring system demonstrated a 2- to 50-fold increase in activity against several cancer cell lines, including HeLa, HL-60, MCF-7, and HT-29. nih.gov This highlights the favorable contribution of the pyridine nitrogen in this specific orientation.

Further comparative data comes from the field of kinase inhibition. For instance, in the pursuit of c-Met kinase inhibitors, a series of thieno[2,3-b]pyridine derivatives were designed and synthesized. nih.gov One of the lead compounds from this series exhibited potent inhibitory activity against A549, Hela, and MCF-7 cancer cell lines, with IC50 values of 0.005, 2.833, and 13.581 μM, respectively. nih.gov While a direct comparison with an identical thieno[2,3-c]pyridine analog was not provided in this specific study, the high potency of the thieno[2,3-b]pyridine scaffold underscores its suitability for this target.

A direct comparison of the two scaffolds was conducted in the context of VEGFR-2 kinase inhibition. A study explored the replacement of a thienopyrimidine core with a thienopyridine core to improve selectivity against EGFR. This led to the synthesis and evaluation of both thieno[3,2-b]pyridine (B153574) and, by extension, provides insights into the [2,3-b] versus [2,3-c] debate. While the data presented focused on the [3,2-b] isomer, the principle of how the nitrogen's position affects kinase binding is broadly applicable to all thienopyridine isomers. researchgate.net

In the development of inhibitors for COT (Cancer Osaka Thyroid) kinase, a novel series of 2,4-disubstituted thieno[2,3-c]pyridines were identified as potent inhibitors. nih.gov This indicates that for certain biological targets, the thieno[2,3-c]pyridine scaffold may offer a more favorable arrangement for binding and inhibition.

The following table provides a comparative overview of the reported biological activities for selected thieno[2,3-b]pyridine and thieno[2,3-c]pyridine derivatives, illustrating the impact of the scaffold's regioisomerism.

Compound IDScaffoldTarget/ActivityCell LineIC50 (nM)Reference
4n Thieno[2,3-b]pyridineTubulin PolymerizationHeLa0.18 nih.gov
A54916 nih.gov
MCF-70.25 nih.gov
HT-290.32 nih.gov
10 Thieno[2,3-b]pyridinec-Met KinaseA5495 nih.gov
Hela2833 nih.gov
MCF-713581 nih.gov
6i Thieno[2,3-c]pyridineAnticancer (Hsp90)HSC310800 mdpi.com
T47D11700 mdpi.com
RKO12400 mdpi.com

Table 1: Comparative Biological Activities of Thieno[2,3-b]pyridine and Thieno[2,3-c]pyridine Derivatives

Spectroscopic and Structural Characterization of Thieno 2,3 B Pyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the most direct insight into the molecular structure of thieno[2,3-b]pyridine (B153569) derivatives. While a complete spectral assignment for 2-Ethylthieno[2,3-b]pyridine is not extensively published, data from a closely related chloroethoxy derivative provides valuable reference points. rsc.org For the parent thieno[2,3-b]pyridine, the aromatic protons and carbons have been extensively studied. researchgate.net

For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the ethyl group—a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂)—in the aliphatic region. The aromatic region would display signals corresponding to the protons on the pyridine (B92270) and thiophene (B33073) rings. The precise chemical shifts and coupling constants are influenced by the electronic environment of the fused heterocyclic system. arabjchem.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Thieno[2,3-b]pyridine Derivatives Note: Data for a specific 2-ethyl derivative is limited. The table below includes data for related structures to illustrate typical chemical shifts. The assignments are based on standard NMR principles and data from similar heterocyclic systems.

Atom Exemplary ¹H Chemical Shift (δ, ppm) Exemplary ¹³C Chemical Shift (δ, ppm) Notes
H-3 ~7.10 ~120.2 Thiophene ring proton
H-4 ~8.35 ~148.1 Pyridine ring proton
H-5 ~6.67 ~121.8 Pyridine ring proton
H-6 - ~150.7 Pyridine ring proton
C-2 - ~159.9 Site of ethyl substitution
C-3 ~7.10 ~120.2
C-3a - ~127.5 Bridgehead carbon
C-4 ~8.35 ~148.1
C-5 ~6.67 ~121.8
C-6 - ~150.7
C-7a - ~166.3 Bridgehead carbon
Ethyl-CH₂ ~3.00 (quartet) ~25.0 Expected values

This is an interactive data table. The values are illustrative based on published data for similar compounds. researchgate.netmdpi.com

To unambiguously assign all proton and carbon signals, especially in complex substituted derivatives, two-dimensional (2D) NMR techniques are indispensable. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the thieno[2,3-b]pyridine core and the ethyl group to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC is crucial for confirming the position of the ethyl group. Correlations would be expected from the methylene protons of the ethyl group to the C-2 and C-3 carbons of the thiophene ring, providing unequivocal evidence of its attachment at the C-2 position. scielo.org.mx Studies on related thieno[2,3-b]pyridine-2-carboxamides have demonstrated the utility of HSQC and HMBC in detailed structural analysis. scielo.org.mx

The study of reaction kinetics and the identification of transient intermediates can be achieved using real-time NMR monitoring. This advanced technique involves acquiring NMR spectra at rapid intervals directly as a chemical reaction proceeds inside the NMR tube. While not specifically documented for the synthesis of this compound, this method has been successfully applied to elucidate the mechanisms of formation for other complex heterocyclic systems. For instance, real-time 2D NMR has been used to observe previously undetected intermediates in the synthesis of alkylpyrimidines. Similarly, ¹H NMR monitoring was employed to follow the intramolecular oxidative cyclization of chromeno[2,3-b]pyridines, providing critical insights into the reaction pathway. spectrabase.com These examples highlight the potential of real-time NMR to understand and optimize the synthesis of thieno[2,3-b]pyridine derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, the exact mass can be calculated based on its molecular formula, C₉H₉NS.

Calculated Exact Mass for C₉H₉NS:

Monoisotopic Mass: 163.0456 Da

HRMS analysis of synthesized thieno[2,3-b]pyridine derivatives consistently shows excellent agreement between the experimentally measured mass and the calculated theoretical mass, typically within a few parts per million (ppm). This confirms the elemental composition and lends strong support to the proposed structure. For example, in the characterization of various 3-aminothieno[2,3-b]pyridine-2-carboxamides, HRMS was used to confirm the assigned structures by matching the found m/z value to the calculated value for the protonated molecule [M+H]⁺. scielo.org.mx

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While a crystal structure for the oily this compound is not available, numerous studies on crystalline derivatives have established the core geometry of the thieno[2,3-b]pyridine ring system. nih.gov

These studies reveal that the fused thieno[2,3-b]pyridine ring system is essentially planar. nih.gov Analysis of compounds like ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate shows that the internal bond angles for C-S-C in the thiophene ring are typically around 90.7°, and the C-N-C angle in the pyridine ring is about 115.9°. researchgate.net The C-S and C-N bond lengths within the rings are approximately 1.73 Å and 1.34 Å, respectively. researchgate.net This crystallographic data provides a solid, experimentally-verified model of the core scaffold of this compound.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Thieno[2,3-b]pyridine
Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate
3-Aminothieno[2,3-b]pyridine-2-carboxamide (B1269520)
Chromeno[2,3-b]pyridine

Analysis of Molecular Conformation and Ring Planarity

The thieno[2,3-b]pyridine core is a fused heterocyclic system consisting of a thiophene ring merged with a pyridine ring. X-ray crystallography studies on various derivatives of thieno[2,3-b]pyridine have consistently shown that this fused ring system is essentially planar. researchgate.netvulcanchem.com This planarity is a consequence of the aromatic character of both the pyridine and thiophene rings.

In detailed crystallographic studies of thieno[2,3-b]pyridine derivatives, the deviation from the mean plane of the bicyclic system is minimal, with reported mean deviations of less than 0.006 Å. For instance, the closely related compound, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, exhibits a highly planar thieno[2,3-b]pyridine ring system with a dihedral angle of just 0.1°. The ethyl group at the 2-position of this compound is a flexible substituent, but it is not expected to significantly disrupt the planarity of the core heterocyclic structure.

Precise Determination of Bond Lengths and Bond Angles

The internal bond angles and bond lengths are characteristic of fused aromatic systems, showing values that are intermediate between pure single and double bonds, indicative of electron delocalization.

Table 1: Typical Bond Angles in the Thieno[2,3-b]pyridine Ring System

Atoms Involved Bond Angle (°)
C-S-C 90.7 ± 0.6
C-N-C 115.9 ± 1.9

Data sourced from studies on substituted thieno[2,3-b]pyridines. researchgate.net

Table 2: Typical Bond Lengths in the Thieno[2,3-b]pyridine Ring System

Bond Bond Length (Å)
C-S 1.73 ± 0.02
C-N 1.34 ± 0.02

Data sourced from studies on substituted thieno[2,3-b]pyridines. researchgate.net

Identification of Protonation Sites

The thieno[2,3-b]pyridine system contains two different heteroatoms, nitrogen and sulfur. The most probable site for protonation in an acidic medium is the nitrogen atom of the pyridine ring. This is because the lone pair of electrons on the nitrogen atom is more available for donation to a proton compared to the lone pairs on the sulfur atom.

The lone pair on the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-electron system. In contrast, one of the lone pairs on the sulfur atom is part of the 6π aromatic system of the thiophene ring, making it less available for protonation. Protonation of the nitrogen atom leads to the formation of a stable pyridinium (B92312) cation, where the positive charge is well-tolerated by the electronegative nitrogen. This principle is a fundamental aspect of the chemistry of pyridine and related heterocyclic compounds. youtube.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups and characterizing the bonding within a molecule. While a specific, published IR spectrum for this compound was not identified in the searched literature, the expected characteristic absorption bands can be inferred from data on closely related structures.

The IR spectrum would be dominated by bands corresponding to the aromatic C-H and C=C/C=N stretching vibrations of the fused heterocyclic core, as well as vibrations from the ethyl group.

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aromatic ring stretching (C=C and C=N): Multiple bands are expected in the 1400-1650 cm⁻¹ region. For example, studies on 3-arylthieno[2,3-b]pyridines show characteristic absorptions around 1605 cm⁻¹.

Aliphatic C-H stretching (ethyl group): These vibrations would appear in the 2850-2960 cm⁻¹ range.

C-H bending vibrations: In-plane and out-of-plane bending vibrations for both the aromatic and aliphatic C-H bonds would be present in the fingerprint region (below 1500 cm⁻¹).

IR spectra of substituted thieno[2,3-b]pyridines confirm the presence of bands associated with the core structure, with additional bands appearing for specific functional groups. nih.govsemanticscholar.orgmdpi.com For example, derivatives with carbonyl or amino groups show strong, characteristic absorptions for these moieties, which would be absent in the spectrum of this compound. nih.govmdpi.com

Theoretical and Computational Chemistry Studies of Thieno 2,3 B Pyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to elucidate the electronic characteristics of thieno[2,3-b]pyridine (B153569) derivatives. dntb.gov.ua These methods are instrumental in understanding reaction mechanisms and predicting molecular properties. For instance, DFT calculations have been used to investigate the plausible mechanisms of reactions involving related heterocyclic systems, identifying rate-limiting steps through the calculation of activation barriers. dntb.gov.ua

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly valuable. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

In a study on new thieno[2,3-b]pyridine derivatives clubbed with thiazole (B1198619) rings, molecular modeling using the DFT/B3LYP methodology was performed to determine their electronic properties. The calculations revealed low HOMO and LUMO energies for the synthesized compounds, indicating a stable electronic configuration.

Calculated Energy Ranges for Thieno[2,3-b]pyridine Derivatives
Molecular OrbitalEnergy Range (eV)
HOMO-5.52 to -4.85
LUMO-3.62 to -2.79

Analysis of electron density distribution provides critical information about a molecule's electrostatic properties and how it interacts with other molecules. Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing electron-rich and electron-poor regions of a molecule, which are crucial for understanding non-covalent interactions.

Summary of MEP Values for a Selected Thieno[2,3-b]pyridine Derivative mdpi.com
CompoundSubstituentMEP Value Range (kJ/mol)Key Observation
Compound 6-CN-7.0 to 50.0Low electron density on the phenylacetamide ring favors interactions with high-electron-density areas of the protein target.
FDI-6 (Reference)--50.0 to 17.4Represents a different electron density profile compared to the -CN substituted compound.

Detailed studies on the calculation of ground and excited state potential energy surfaces for 2-Ethylthieno[2,3-b]pyridine were not prominently featured in the surveyed literature. This type of analysis is crucial for understanding photochemical properties and reaction dynamics, representing an area for potential future research.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of conformational changes and intermolecular interactions within a dynamic system, such as a molecule in solution or bound to a biological target. ekb.eg For thieno[2,3-b]pyridine systems, MD simulations have been applied to investigate their interactions within biological contexts, for example, in studies involving ovarian tumor cell lines. nih.gov

In Silico Molecular Investigations

In silico studies, which encompass a broad range of computational techniques, are extensively used in the research of thieno[2,3-b]pyridine derivatives. worktribe.comnih.govnsc.rumdpi.comresearchgate.net These methods are pivotal for drug discovery and development, enabling the screening of large compound libraries and the prediction of biological activity.

Thieno[2,3-b]pyridines were initially identified as potential inhibitors of phosphoinositide-specific phospholipase C (PLC) through virtual high-throughput screening (vHTS). nih.govnih.gov Subsequent molecular modeling and docking studies have explored the interactions of these compounds with various biological targets. For example, derivatives have been docked into the crystal structure of mammalian PI-PLC-δ1 to predict binding modes and energies. mdpi.com Software such as the GOLD suite is used to perform these docking runs, employing scoring functions like ChemPLP and GoldScore to validate the results. mdpi.com Similar modeling studies have investigated the interactions of thieno[2,3-b]pyridines with other targets, including tyrosyl-DNA phosphodiesterase I (TDP1) and the colchicine (B1669291) binding site in tubulin. nih.govnih.gov

Mechanistic Modeling of Organic Reactions

Computational chemistry is also applied to model and understand the mechanisms of organic reactions involving the thieno[2,3-b]pyridine scaffold. Theoretical calculations can help to elucidate reaction pathways, identify intermediates and transition states, and explain observed product distributions.

One study proposed two plausible mechanistic pathways for the unusual oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.gov The suggested mechanisms involve a complex sequence of steps, including the cleavage of N–H and C=C bonds and the formation of new σ-bonds, without the involvement of the pyridine (B92270) nitrogen or sulfur atoms in the oxidation. nih.gov In other research, DFT calculations were performed to understand the reaction mechanism for the synthesis of related dithiolo[3,4-b]pyridines, revealing that the rate-limiting step is a cyclization process to form a 1,4-dihydropyridine (B1200194) ring. dntb.gov.ua

Q & A

Q. What strategies mitigate off-target effects of this compound in immunomodulatory studies?

  • Methodological Answer : Proteome-wide profiling (e.g., kinome-wide screening) identifies unintended targets. Structural modifications, such as introducing polar groups, reduce lipophilicity and non-specific binding. Co-crystallization with targets (e.g., BTK ) reveals critical binding residues for precision engineering.

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